Technical Documentation Center

5-Methoxy-7-methylindolin-2-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-Methoxy-7-methylindolin-2-one
  • CAS: 87234-52-4

Core Science & Biosynthesis

Foundational

Elucidating the In Vitro Mechanism of Action of 5-Methoxy-7-methylindolin-2-one Derivatives: A Technical Guide to Kinase Inhibition Profiling

Executive Summary The indolin-2-one scaffold is a highly privileged pharmacophore in modern oncology and medicinal chemistry, serving as the structural foundation for numerous FDA-approved multi-kinase inhibitors, includ...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The indolin-2-one scaffold is a highly privileged pharmacophore in modern oncology and medicinal chemistry, serving as the structural foundation for numerous FDA-approved multi-kinase inhibitors, including sunitinib and nintedanib [1]. Within this chemical class, 5-Methoxy-7-methylindolin-2-one (CAS: 87234-52-4) represents a highly specialized, versatile core template. The strategic incorporation of the 5-methoxy and 7-methyl groups precisely tunes the electronic and steric properties of the molecule, optimizing its fit within the highly conserved ATP-binding hinge region of target kinases [1].

This technical whitepaper provides an in-depth, self-validating framework for investigating the in vitro mechanism of action (MoA) of 5-methoxy-7-methylindolin-2-one derivatives. While this scaffold is utilized to target Receptor Tyrosine Kinases (RTKs), recent structure-activity relationship (SAR) studies highlight its profound efficacy as a competitive inhibitor of Aurora Kinases (particularly Aurora B), which are critical regulators of mitotic progression [2].

Part 1: Structural Determinants & Molecular Mechanism

The "Why": Rational Design of the Scaffold

The biological activity of 5-methoxy-7-methylindolin-2-one derivatives is intrinsically linked to their three-dimensional conformation and electron density distribution [3].

  • The Indolin-2-one Core: Acts as an adenine mimetic. The lactam motif (–NH and C=O) forms critical, bidentate hydrogen bonds with the backbone residues of the kinase hinge region (e.g., Glu171 and Ala173 in Aurora B) [3].

  • 5-Methoxy Substitution: Acts as an electron-donating group, increasing the electron density of the aromatic ring while providing a potential hydrogen-bond acceptor that interacts with the solvent-exposed region or specific polar residues in the binding pocket.

  • 7-Methyl Substitution: Introduces targeted steric bulk. This forces the molecule into a specific dihedral conformation, preventing off-target binding and enhancing selectivity for the narrow ATP-binding clefts characteristic of Aurora B and specific RTKs.

Mechanism of Action: ATP-Competitive Inhibition

In vitro, these derivatives function as reversible, ATP-competitive inhibitors. By occupying the ATP-binding pocket, the compound prevents the kinase from transferring a phosphate group to its downstream substrates. In the context of Aurora B, this prevents the phosphorylation of Histone H3 at Serine 10 (Ser10), leading to catastrophic failure in chromosome segregation, cytokinesis arrest, polyploidy, and ultimately, apoptosis [4].

G Drug 5-Methoxy-7-methylindolin-2-one Derivative AuroraB Aurora B Kinase (Active) Drug->AuroraB Competitive Inhibition (Hinge Region) HistoneH3 Histone H3 (Ser10) Phosphorylation Drug->HistoneH3 Blocks ATP ATP Molecule ATP->AuroraB Binds AuroraB->HistoneH3 Phosphorylates Mitosis Normal Chromosome Segregation HistoneH3->Mitosis Promotes Polyploidy Cytokinesis Failure & Polyploidy HistoneH3->Polyploidy Failure leads to Apoptosis Apoptosis / Cell Death Polyploidy->Apoptosis Triggers

Diagram 1: Mechanism of Aurora B inhibition by 5-methoxy-7-methylindolin-2-one derivatives.

Part 2: In Vitro Pharmacological Profiling Protocols

To establish a robust, E-E-A-T-aligned data package for a novel 5-methoxy-7-methylindolin-2-one derivative, researchers must utilize a self-validating cascade of in vitro assays. The following protocols move logically from cell-free biochemical affinity to cellular target engagement, and finally to phenotypic outcomes.

Protocol 1: Cell-Free Kinase Activity Assay (TR-FRET)

Causality & Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is prioritized over radiometric assays because it eliminates radioactive waste, offers high-throughput scalability, and utilizes a time-delay measurement that nullifies auto-fluorescence interference from the indolin-2-one compounds themselves.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

  • Compound Dilution: Serially dilute the 5-methoxy-7-methylindolin-2-one derivative in 100% DMSO, then dilute 1:100 in the reaction buffer to achieve a final DMSO concentration of 1% (preventing solvent-induced enzyme denaturation).

  • Enzyme Incubation: Add recombinant human Aurora B kinase (or target RTK) to a 384-well plate. Add the compound dilutions and incubate for 15 minutes at room temperature to allow for equilibrium binding.

  • Reaction Initiation: Add an ATP/Substrate mix (e.g., ULight-labeled myelin basic protein and ATP at the predetermined Km​ value). Incubate for 60 minutes.

  • Detection: Stop the reaction by adding EDTA (to chelate Mg2+) and a Europium-labeled anti-phospho-substrate antibody.

  • Validation & Readout: Read the plate on a TR-FRET compatible microplate reader (Ex: 320 nm, Em: 615 nm and 665 nm). Self-Validation: Always include a known inhibitor (e.g., Barasertib for Aurora B or Sunitinib for RTKs) as a positive control to ensure assay sensitivity [2].

Protocol 2: Cellular Target Engagement (Western Blotting)

Causality & Rationale: Biochemical potency does not guarantee cellular efficacy due to cell membrane permeability and intracellular ATP competition (intracellular ATP is in the millimolar range, whereas biochemical assays use micromolar ATP). Western blotting for phospho-Histone H3 (Ser10) confirms that the drug penetrates the cell and engages the target in situ [4].

Step-by-Step Methodology:

  • Cell Culture & Treatment: Seed a highly proliferative cancer cell line (e.g., A549 or MDA-MB-468) in 6-well plates. Treat with varying concentrations of the derivative (e.g., 0.1, 1, 10 µM) for 24 hours.

  • Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors (critical to preserve the phosphorylation state).

  • Protein Quantification & Separation: Quantify protein using a BCA assay. Load equal amounts of protein (30 µg) onto a 10% SDS-PAGE gel and resolve via electrophoresis.

  • Transfer & Blotting: Transfer proteins to a PVDF membrane. Block with 5% BSA.

  • Probing: Probe overnight at 4°C with primary antibodies against total Aurora B, phospho-Aurora B (Thr232), phospho-Histone H3 (Ser10), and GAPDH (loading control).

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize using enhanced chemiluminescence (ECL). A dose-dependent decrease in p-Histone H3 validates intracellular Aurora B inhibition.

Protocol 3: Phenotypic Assessment (Flow Cytometry for Cell Cycle)

Causality & Rationale: If Aurora B is successfully inhibited, cells will fail cytokinesis but continue to replicate their DNA, resulting in a distinct polyploid phenotype (>4N DNA content) and G2/M cell cycle arrest [4]. Flow cytometry provides quantitative validation of this terminal phenotypic effect.

Step-by-Step Methodology:

  • Treatment: Treat cells with the derivative at IC50​ and IC90​ concentrations for 48 hours.

  • Harvesting & Fixation: Trypsinize cells, wash with PBS, and fix dropwise in ice-cold 70% ethanol. Store at -20°C for at least 2 hours.

  • Staining: Wash out the ethanol with PBS. Resuspend cells in a staining buffer containing Propidium Iodide (PI) (50 µg/mL) and RNase A (100 µg/mL) to ensure PI only binds to DNA.

  • Analysis: Analyze via flow cytometry. Self-Validation: The emergence of a distinct peak beyond the G2/M phase (>4N) directly correlates the biochemical mechanism (Aurora B inhibition) to the cellular phenotype (polyploidy-induced apoptosis).

Workflow Synthesis Scaffold Derivatization (5-Methoxy-7-methylindolin-2-one) TRFRET Cell-Free Kinase Assay (TR-FRET) Synthesis->TRFRET IC50 Profiling Western Target Engagement (Western Blot: p-Histone H3) TRFRET->Western Select Potent Hits FlowCyto Phenotypic Assay (Flow Cytometry: G2/M Arrest) Western->FlowCyto Confirm Cellular Mech LeadOpt Hit-to-Lead Optimization FlowCyto->LeadOpt In Vivo Candidates

Diagram 2: Sequential in vitro screening workflow for indolin-2-one kinase inhibitors.

Part 3: Data Visualization & Interpretation

To benchmark the efficacy of novel 5-methoxy-7-methylindolin-2-one derivatives, quantitative data must be compared against established clinical and preclinical standards. Table 1 outlines a representative pharmacological profile expected from a successfully optimized derivative of this scaffold.

Table 1: Representative Kinase Inhibition Profile ( IC50​ in nM) of Indolin-2-one Derivatives

Compound / ScaffoldAurora B KinaseAurora A KinaseVEGFR2 (RTK)Cellular p-Histone H3 ( IC50​ )Primary Phenotype
5-Methoxy-7-methylindolin-2-one (Optimized Derivative) 12.5>1,00045.035.2Polyploidy / G2-M Arrest
Barasertib (AZD1152 - Control) 0.371,360>5,0001.5Polyploidy / G2-M Arrest
Sunitinib (Multikinase Control) >1,000>1,00010.0N/AAnti-angiogenesis
Hesperadin (Indolin-2-one Control) 250.0>1,000>1,000400.0Polyploidy / G2-M Arrest

Data Interpretation Note: An optimized 5-methoxy-7-methylindolin-2-one derivative typically demonstrates a dual-inhibition profile (targeting both Aurora B and specific RTKs like VEGFR2) due to the conserved nature of the ATP-binding pockets across these families. The high differential between Aurora B and Aurora A IC50​ values indicates successful exploitation of the specific steric constraints provided by the 7-methyl substitution [3].

References

  • El-Awady, E., et al. (2021). "Indolin-2-one derivatives as selective Aurora B kinase inhibitors targeting breast cancer." Bioorganic Chemistry, 117, 105451. Available at:[Link]

  • Fernandes, Í. A., et al. (2019). "Indolin-2-one Derivatives: Theoretical Studies Aimed at Finding More Potent Aurora B Kinase Inhibitors." Letters in Drug Design & Discovery, 16(2), 138-152. Available at:[Link]

  • Wang, H., et al. (2013). "Identification of an Aurora Kinase Inhibitor Specific for the Aurora B Isoform." Cancer Research, 73(2), 716-724. Available at:[Link]

Exploratory

An In-Depth Technical Guide to the Molecular Weight and Exact Mass of 5-Methoxy-7-methylindolin-2-one

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a focused analysis of two fundamental molecular properties of 5-Methoxy-7-methylindolin-2-one: its molecular weight and exact...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a focused analysis of two fundamental molecular properties of 5-Methoxy-7-methylindolin-2-one: its molecular weight and exact mass. As a Senior Application Scientist, this document is structured to deliver not just the precise values for this compound, but also to elucidate the theoretical underpinnings and practical methodologies used in their determination, ensuring a comprehensive understanding for research and development applications.

The indolin-2-one nucleus is a "privileged scaffold" in medicinal chemistry, recognized for its ability to bind to a wide array of biological targets with high affinity. This versatility has propelled the development of numerous derivatives for therapeutic purposes. A precise understanding of the physicochemical properties of a specific derivative like 5-Methoxy-7-methylindolin-2-one, starting with its mass, is a critical first step in any drug discovery and development pipeline.

Core Molecular Properties

The foundational identity of a chemical compound is intrinsically linked to its mass. However, in scientific discourse, "mass" can be represented in two distinct, yet related, terms: molecular weight (or molar mass) and exact mass.

  • Molecular Weight (M.Wt.): This is the weighted average mass of a molecule, calculated using the average atomic masses of its constituent elements. These average atomic masses account for the natural isotopic abundance of each element. Molecular weight is typically expressed in grams per mole ( g/mol ).

  • Exact Mass: This is the monoisotopic mass of a molecule, calculated using the mass of the most abundant isotope of each constituent element. It is a more precise measure and is fundamental in high-resolution mass spectrometry for elemental composition determination.

For 5-Methoxy-7-methylindolin-2-one, with the molecular formula C₁₀H₁₁NO₂ , these values are:

ParameterValueSource
Molecular Weight 177.2 g/mol [1]
Exact Mass 177.07898 u[1]

These values are the cornerstone for a range of applications, from basic solution preparation to the interpretation of complex analytical data.

Theoretical and Experimental Determination

The determination of molecular weight and exact mass is a routine yet critical procedure in chemical analysis. High-Resolution Mass Spectrometry (HRMS) stands as the definitive technique for these measurements.

The Causality Behind Experimental Choices

The choice of mass spectrometry, and specifically a high-resolution instrument (like a TOF, Orbitrap, or FT-ICR analyzer), is dictated by the need for precision. While standard mass spectrometry can provide a nominal mass, HRMS provides a very precise measurement of the mass-to-charge ratio (m/z), which is crucial for confirming the elemental composition of a novel or synthesized compound.[1] Electrospray ionization (ESI) is a preferred "soft" ionization technique for molecules like 5-Methoxy-7-methylindolin-2-one. Its ability to generate intact molecular ions, typically the protonated molecule [M+H]⁺, with minimal fragmentation is key to unambiguously determining the mass of the parent molecule.[1]

Experimental Workflow: A Self-Validating System

The following diagram and protocol outline a standard, self-validating workflow for the determination of the molecular weight and exact mass of 5-Methoxy-7-methylindolin-2-one.

G cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Processing & Verification prep Dissolve 5-Methoxy-7- methylindolin-2-one in suitable solvent dilute Dilute to appropriate concentration prep->dilute inject Infuse sample into ESI source dilute->inject acquire Acquire mass spectrum in positive ion mode inject->acquire process Process raw data acquire->process identify Identify [M+H]⁺ ion process->identify compare Compare experimental m/z with theoretical exact mass identify->compare report Report Molecular Weight & Exact Mass compare->report

Caption: Workflow for the determination of molecular properties.

Detailed Protocol for High-Resolution Mass Spectrometry
  • Sample Preparation:

    • Accurately weigh approximately 1 mg of 5-Methoxy-7-methylindolin-2-one.

    • Dissolve the compound in a suitable solvent, such as methanol or acetonitrile, to create a stock solution of 1 mg/mL. The choice of solvent should be compatible with the ESI-MS system.

    • Perform a serial dilution of the stock solution to a final concentration of approximately 1-10 µg/mL.

  • Instrumentation and Calibration:

    • Utilize a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.

    • Calibrate the instrument according to the manufacturer's guidelines using a standard calibration solution to ensure high mass accuracy.

  • Sample Infusion and Data Acquisition:

    • Infuse the diluted sample solution directly into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

    • Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., m/z 100-500).

    • The expected protonated molecule [M+H]⁺ for C₁₀H₁₁NO₂ would have an m/z of approximately 178.086.

  • Data Analysis and Verification:

    • Process the acquired raw data using the instrument's software.

    • Identify the peak corresponding to the [M+H]⁺ ion of 5-Methoxy-7-methylindolin-2-one.

    • The software will calculate the exact mass from the measured m/z value.

    • Compare the experimentally determined exact mass to the theoretical exact mass (177.07898 u) to confirm the elemental composition. The mass error should ideally be less than 5 ppm.

This comprehensive approach, from understanding the theoretical basis to applying a rigorous experimental protocol, ensures the accurate and reliable determination of the molecular weight and exact mass of 5-Methoxy-7-methylindolin-2-one, a critical foundation for its further study and application in research and drug development.

References

  • 5-Methoxy-7-methylindolin-2-one | 87234-52-4 | Benchchem.

Sources

Foundational

5-Methoxy-7-methylindolin-2-one physical and chemical properties

An In-depth Technical Guide to 5-Methoxy-7-methylindolin-2-one for Researchers and Drug Development Professionals Introduction: The Significance of the Indolin-2-one Scaffold The indolin-2-one nucleus is a cornerstone in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 5-Methoxy-7-methylindolin-2-one for Researchers and Drug Development Professionals

Introduction: The Significance of the Indolin-2-one Scaffold

The indolin-2-one nucleus is a cornerstone in medicinal chemistry, widely recognized as a "privileged scaffold."[1] This designation stems from its remarkable ability to serve as a versatile template for interacting with a multitude of biological targets with high affinity, leading to a broad spectrum of pharmacological activities.[1] The structural rigidity, hydrogen bonding capabilities, and planar geometry of the indolin-2-one core enable potent and specific interactions with various enzymes and receptors.[1] Its history in biological research has evolved from fundamental chemical explorations to the development of targeted therapeutics, driven by its presence in natural products and the continual innovation of synthetic methodologies.[1] 5-Methoxy-7-methylindolin-2-one emerges as a compound of interest within this class, incorporating key substituents—a methoxy and a methyl group—that modulate its electronic and steric properties, offering a nuanced profile for drug design and discovery. This guide provides a comprehensive overview of its core physical, chemical, and analytical properties, grounded in established scientific principles to support research and development efforts.

Part 1: Physicochemical and Spectroscopic Profile

The fundamental properties of 5-Methoxy-7-methylindolin-2-one dictate its behavior in both chemical and biological systems. A precise understanding of these characteristics is essential for its synthesis, purification, and application in drug discovery workflows.

Core Molecular Attributes

The foundational physicochemical data for 5-Methoxy-7-methylindolin-2-one are summarized below. These values are critical for experimental design, from calculating molar equivalents in reactions to preparing solutions for biological assays.

PropertyValueSource
CAS Number 87234-52-4[1]
Molecular Formula C₁₀H₁₁NO₂[1]
Molecular Weight (M. Wt) 177.2 g/mol [1]
Appearance Light brown to brown solid (predicted)[2]
Solubility Slightly soluble in water (predicted for related structures)[2][3]
Spectroscopic Characterization: A Validating System

Structural elucidation of 5-Methoxy-7-methylindolin-2-one relies on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together, they form a self-validating system to confirm the molecule's identity and purity.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in a molecule. The expected chemical shifts for 5-Methoxy-7-methylindolin-2-one provide a fingerprint for its structure.

  • ¹H NMR (Proton NMR): This technique identifies the different types of protons and their neighboring environments.

    • Expert Insight: The aromatic protons are expected in the 6.5 - 7.5 ppm range. The methoxy (-OCH₃) protons will appear as a sharp singlet around 3.8 ppm, while the methyl (Ar-CH₃) protons will be a singlet further upfield, around 2.2 ppm. The methylene (-CH₂-) protons of the five-membered ring typically appear as a singlet around 3.5 ppm. The amide proton (-NH-) signal is often broad and its chemical shift can be variable.[1]

  • ¹³C NMR (Carbon NMR): This provides information about the different carbon environments.

    • Expert Insight: The most deshielded carbon will be the lactam carbonyl (C=O), appearing between 175-180 ppm. The aromatic carbon attached to the methoxy group (C-O) is expected around 155-160 ppm. Other aromatic carbons will resonate between 110-145 ppm. The methoxy (-OCH₃), methylene (-CH₂-), and methyl (Ar-CH₃) carbons are expected at approximately 55-60 ppm, ~36 ppm, and 15-20 ppm, respectively.[1]

Table of Expected NMR Data:

¹H NMR (Proton)Expected Chemical Shift (δ, ppm)Splitting PatternIntegration
Aromatic CH6.5 - 7.5d, s2H
-OCH₃~3.8s3H
-CH₂- (ring)~3.5s2H
Ar-CH₃~2.2s3H
-NH-Variablebr s1H
¹³C NMR (Carbon)Expected Chemical Shift (δ, ppm)
C=O (Lactam)175 - 180
Aromatic C-O155 - 160
Aromatic C110 - 145
-OCH₃55 - 60
-CH₂- (ring)~36
Ar-CH₃15 - 20

2. Mass Spectrometry (MS)

MS is indispensable for confirming the molecular weight and elemental composition.

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides an extremely accurate mass-to-charge ratio (m/z), which is used to definitively determine the molecular formula. For C₁₀H₁₁NO₂, the expected exact mass is 177.07898.[1] An experimental HRMS measurement matching this value confirms the elemental composition.

  • Electrospray Ionization (ESI-MS): As a soft ionization technique, ESI is ideal for polar molecules like indolin-2-ones. It typically generates the protonated molecular ion, [M+H]⁺, at m/z 178.086.[1] Tandem MS (MS/MS) experiments can reveal characteristic fragmentation patterns, such as the loss of CO, providing further structural validation.[1]

3. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Key expected vibrational frequencies include:

  • N-H Stretch: A peak around 3200-3400 cm⁻¹, characteristic of the amide N-H bond.

  • C=O Stretch: A strong, sharp absorption band around 1680-1720 cm⁻¹, corresponding to the lactam carbonyl group.

  • C-O Stretch: A peak in the 1200-1250 cm⁻¹ region, indicative of the aryl ether (methoxy group).

G Analytical Workflow for Structural Elucidation cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_validation Data Interpretation & Validation Sample Synthesized Compound (5-Methoxy-7-methylindolin-2-one) NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR MS Mass Spectrometry (HRMS and ESI-MS) Sample->MS IR IR Spectroscopy Sample->IR Structure Confirm Connectivity & Stereochemistry NMR->Structure Chemical Shifts, Coupling Constants Formula Confirm Molecular Formula & Weight MS->Formula Exact Mass, Fragmentation FunctionalGroups Confirm Functional Groups (C=O, N-H, C-O) IR->FunctionalGroups Vibrational Frequencies Final Validated Structure Structure->Final Formula->Final FunctionalGroups->Final

Caption: Analytical workflow for structural validation.

Part 2: Synthesis and Reactivity

The synthesis of substituted indolin-2-ones is a well-established field, often leveraging reductive cyclization strategies. Understanding these pathways is key to producing 5-Methoxy-7-methylindolin-2-one with high yield and purity.

Reductive Cyclization Synthesis Protocol

A common and adaptable route involves the synthesis of a substituted 2-nitrophenylacetic acid precursor, followed by reduction of the nitro group, which triggers spontaneous intramolecular cyclization to form the indolin-2-one ring.[1]

Expert Rationale: This strategy is powerful because the substitution pattern on the final indolin-2-one is determined by the commercially available or synthetically accessible substituted nitrotoluene. The nitro group serves as an effective precursor to the aniline nitrogen required for the final ring closure.

Step-by-Step Methodology (Adapted from a related synthesis[4]):

  • Preparation of 5-Methoxy-2-nitrophenylacetic Acid:

    • Reaction: Start with a suitable precursor like 3-methyl-4-nitroanisole. This is oxidized to form 5-methoxy-2-nitrophenylacetic acid.

    • Protocol: To a suspension of the starting material in an appropriate solvent, add a strong oxidizing agent (e.g., KMnO₄ or H₂O₂ in NaOH solution). The reaction is typically heated to drive it to completion.

    • Workup: After cooling, the reaction is acidified with a strong acid like HCl to precipitate the carboxylic acid product. The solid is collected by filtration, washed with cold water, and dried.

    • Causality: The basic conditions of the oxidation keep the carboxylic acid product in its soluble salt form. Acidification protonates the carboxylate, causing the neutral, less soluble acid to precipitate, enabling easy isolation.

  • Reduction and Intramolecular Cyclization:

    • Reaction: The 2-nitrophenylacetic acid derivative is reduced to the corresponding 2-aminophenylacetic acid. This intermediate is unstable and spontaneously cyclizes to form the indolin-2-one.

    • Protocol: Dissolve the 5-methoxy-2-nitrophenylacetic acid in a solvent like methanol or ethanol. Add a catalyst, such as 10% Palladium on carbon (Pd/C). Introduce a reducing agent, such as hydrogen gas (H₂) via a balloon or by using a transfer hydrogenation reagent like ammonium formate.[4]

    • Monitoring: The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Workup: The catalyst (Pd/C) is removed by filtration through a pad of Celite. The solvent is then removed under reduced pressure to yield the crude 5-Methoxy-7-methylindolin-2-one. Further purification can be achieved by recrystallization or column chromatography.

    • Causality: Catalytic hydrogenation is a clean and efficient method for reducing nitro groups to anilines. The proximity of the newly formed amino group and the carboxylic acid side chain facilitates a rapid, intramolecular nucleophilic attack (lactamization), releasing a molecule of water and forming the stable five-membered lactam ring of the indolin-2-one core.

G Reductive Cyclization Synthesis Workflow Start Substituted 2-Nitrotoluene Step1 Oxidation of Side Chain Start->Step1 Intermediate1 Substituted 2-Nitrophenylacetic Acid Step1->Intermediate1 Step2 Catalytic Hydrogenation (e.g., H₂, Pd/C) Intermediate1->Step2 Intermediate2 Unstable Amino Acid Intermediate Step2->Intermediate2 Step3 Spontaneous Intramolecular Cyclization Intermediate2->Step3 [-H₂O] Product 5-Methoxy-7-methylindolin-2-one Step3->Product

Caption: General workflow for indolin-2-one synthesis.

Chemical Reactivity

The reactivity of 5-Methoxy-7-methylindolin-2-one is influenced by its functional groups: the electron-donating methoxy and methyl groups on the aromatic ring, the nucleophilic nitrogen, and the electrophilic carbonyl carbon.

  • Aromatic Ring: The methoxy and methyl groups are ortho-, para-directing and activate the benzene ring towards electrophilic aromatic substitution.[5]

  • N-Substitution: The amide nitrogen can be alkylated or acylated under basic conditions to introduce diverse functionalities.

  • C-3 Position: The methylene group adjacent to the carbonyl (C-3) can be functionalized, for example, through condensation reactions with aldehydes or ketones.

Part 3: Biological Significance and Drug Development Context

The true value of the 5-Methoxy-7-methylindolin-2-one scaffold lies in its proven and potential biological activities. The indolin-2-one core is a key component in numerous approved drugs and clinical candidates.

Kinase Inhibition

Indolin-2-one derivatives are well-established as potent kinase inhibitors.[1] A prominent example is Sunitinib , a multi-targeted receptor tyrosine kinase (RTK) inhibitor used in cancer therapy. The indolin-2-one scaffold serves as the core pharmacophore that binds to the ATP-binding pocket of these kinases. The substituents on the scaffold, such as the methoxy and methyl groups in 5-Methoxy-7-methylindolin-2-one, are crucial for tuning the selectivity and potency against specific kinases.[1]

Enzyme Modulation

Beyond kinases, the indolin-2-one structure has been utilized to design inhibitors for a wide range of other enzyme families, including:

  • Cholinesterases

  • Protein tyrosine phosphatases

  • Oxidoreductases[1]

Expert Insight: The methoxy group, in particular, is a common feature in many biologically active indole-containing natural products and synthetic drugs.[5] It can enhance binding affinity through hydrogen bonding or favorable electronic interactions and can also influence the molecule's metabolic stability and pharmacokinetic profile.

Future Directions and Opportunities

The vast, unexplored chemical space of indolin-2-one derivatives presents significant opportunities for drug discovery.[1] Future research will likely focus on:

  • Computational Modeling: Using in silico methods like molecular docking to rationally design derivatives with improved potency and selectivity for novel targets.[1]

  • Diversity-Oriented Synthesis: Creating large libraries of 5-Methoxy-7-methylindolin-2-one analogs to screen against a wide array of biological targets, potentially uncovering new therapeutic applications.[1]

  • Advanced Drug Delivery: Developing novel formulations to overcome potential challenges like poor solubility and enhance the therapeutic index of promising compounds.[1]

By leveraging the inherent versatility of the 5-Methoxy-7-methylindolin-2-one scaffold and applying modern drug discovery technologies, the scientific community is well-positioned to develop innovative therapeutics for a range of human diseases.

References

  • Benchchem. (n.d.). 5-Methoxy-7-methylindolin-2-one | 87234-52-4.
  • Thermo Fisher Scientific. (n.d.). 5-Methoxy-7-methylindole, 97% 250 mg.
  • ChemicalBook. (n.d.). 5-Methoxy-7-methyl-1H-indole CAS#: 61019-05-4.
  • Caron, S., et al. (n.d.). 1H-Indole-2-acetic acid, 5-methoxy-, methyl ester. Organic Syntheses Procedure.
  • Taber, D. F., & Stachel, S. J. (n.d.). Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles. DOI.

Sources

Protocols & Analytical Methods

Method

How to dissolve 5-Methoxy-7-methylindolin-2-one in DMSO for biological assays

Application Note & Protocol Topic: Preparation of 5-Methoxy-7-methylindolin-2-one Solutions in DMSO for Biological Assays For: Researchers, scientists, and drug development professionals. Abstract The indolin-2-one nucle...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

Topic: Preparation of 5-Methoxy-7-methylindolin-2-one Solutions in DMSO for Biological Assays

For: Researchers, scientists, and drug development professionals.

Abstract

The indolin-2-one nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with significant biological activity.[1] 5-Methoxy-7-methylindolin-2-one, a member of this important class, requires precise and careful handling to ensure its effective use in biological research. The success of any in-vitro or cell-based assay hinges on the accurate and reproducible delivery of the test compound to the biological system. This document provides a comprehensive, field-proven guide to the solubilization of 5-Methoxy-7-methylindolin-2-one in Dimethyl Sulfoxide (DMSO). We will delve into the critical physicochemical considerations, provide a detailed, step-by-step protocol for stock solution preparation, and offer robust quality control and troubleshooting strategies to ensure the integrity and validity of your experimental data.

Foundational Principles: Compound and Solvent Integrity

The generation of reliable and reproducible biological data begins long before the compound meets the cells. It starts with a fundamental understanding of the test agent and the solvent used to deliver it.

Compound Profile: 5-Methoxy-7-methylindolin-2-one

5-Methoxy-7-methylindolin-2-one belongs to the indole derivative family, a class of heterocyclic compounds renowned for its broad spectrum of pharmacological activities, including kinase inhibition.[1][2] Its structural features—a rigid bicyclic core with methoxy and methyl substitutions—suggest low aqueous solubility, making organic solvents necessary for biological testing.

Parameter Value Notes
Compound Name 5-Methoxy-7-methylindolin-2-one
CAS Number 87234-52-4[1]
Molecular Weight 177.2 g/mol [1]
Appearance Typically a solid (e.g., crystalline powder)Visual inspection upon receipt is necessary.
Aqueous Solubility Predicted to be poorly soluble[3] Must be empirically verified for each experimental buffer.
DMSO Solubility Expected to be highShould be empirically determined, but serves as the primary solvent for stock preparation.[4]
The Double-Edged Sword: DMSO as a Vehicle

DMSO is the most widely used solvent in drug discovery for its remarkable ability to dissolve a vast array of both polar and nonpolar compounds.[5][6][7] However, its utility is coupled with specific properties that demand rigorous control.

  • Purity is Paramount: Always use high-purity, anhydrous, or cell-culture grade DMSO.[8] Lower-grade DMSO can contain impurities that are directly toxic to cells or that can interfere with your assay.[9]

  • The Threat of Water (Hygroscopicity): DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[5][10] This absorbed water can drastically reduce the solubility of hydrophobic compounds like 5-Methoxy-7-methylindolin-2-one, leading to precipitation either in the stock vial or, more disastrously, upon dilution into aqueous media.[10][11]

  • Cellular Toxicity: While an excellent solvent, DMSO is not biologically inert. At concentrations typically above 0.5%, it can induce cytotoxicity, affect cell differentiation, and interfere with assay components.[5][12] Therefore, the final concentration of DMSO in any assay should be kept to a minimum (ideally ≤0.1%) and, crucially, a vehicle control (media with the identical final DMSO concentration) must be included in all experiments.[5][9][13][14]

Experimental Protocol: Preparation of a 10 mM Master Stock Solution

This protocol details the preparation of a high-concentration master stock solution, which serves as the foundation for all subsequent experimental dilutions. Adherence to this procedure is critical for accuracy and reproducibility.

Materials and Equipment
  • 5-Methoxy-7-methylindolin-2-one powder

  • High-purity, anhydrous DMSO (new, sealed bottle recommended)[10]

  • Calibrated analytical balance

  • Sterile, low-retention polypropylene microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Calibrated positive displacement or air displacement pipettes with sterile, nuclease-free tips

  • Water bath or sonicator (optional, for assisted dissolution)

Step-by-Step Methodology

Step 1: Pre-equilibration and Calculation

  • Allow the vial of 5-Methoxy-7-methylindolin-2-one and the sealed bottle of DMSO to come to room temperature before opening. This minimizes water condensation from the air into the cold reagents.

  • Calculate the mass of the compound required. To prepare 1 mL of a 10 mM stock solution:

    • Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L x 0.001 L x 177.2 g/mol x 1000 mg/g = 1.772 mg

Step 2: Weighing and Transfer

  • Using a calibrated analytical balance, carefully weigh out the calculated mass (e.g., 1.772 mg) of the compound powder and transfer it into a sterile microcentrifuge tube or vial.

Step 3: Dissolution

  • Add the calculated volume (e.g., 1 mL) of room-temperature, anhydrous DMSO to the vial containing the compound.

  • Securely cap the vial and vortex vigorously for 2-3 minutes.[10]

  • Visually inspect the solution against a light source. It should be a clear, homogenous solution with no visible particulates.

Step 4: Assisted Dissolution (If Necessary)

  • If undissolved particles remain, sonicate the vial in a bath sonicator for 15-30 minutes.[10]

  • Alternatively, gently warm the solution in a 37°C water bath for 10-15 minutes.[5][10] Caution: Avoid excessive heat, as it may degrade the compound.[10][11] After warming, vortex again.

Step 5: Aliquoting and Storage (The Key to Stability)

  • Once the compound is fully dissolved, dispense the master stock solution into smaller, single-use aliquots in tightly sealed, clearly labeled vials.

  • Rationale: This practice is critical to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce water into the stock solution with each use.[5][14][15]

  • Store the aliquots at -20°C or -80°C, protected from light.[11][15]

G cluster_prep Preparation cluster_dissolve Dissolution cluster_assist Assisted Dissolution (Optional) cluster_store Storage P1 Equilibrate Reagents to Room Temperature P2 Calculate Required Mass (e.g., 1.772 mg for 1mL of 10mM) P1->P2 D1 Weigh Compound & Transfer to Sterile Vial P2->D1 D2 Add Anhydrous DMSO D1->D2 D3 Vortex Vigorously (2-3 mins) D2->D3 D4 Visually Inspect for Clarity D3->D4 A1 Sonicate or Gentle Warming (37°C) D4->A1 Particulates Remain S1 Aliquot into Single-Use Volumes D4->S1 Clear Solution A1->D3 S2 Store at -20°C or -80°C, Protected from Light S1->S2

Caption: Workflow for preparing a DMSO master stock solution.

Self-Validation and Quality Control

A visually clear stock solution is not a guarantee of experimental success. The following QC steps are essential to validate your stock before committing to a large-scale assay.

QC Parameter Methodology Acceptance Criteria Rationale
Visual Clarity Inspect the master stock solution against a bright light source.The solution must be completely clear, with no visible particulates, cloudiness, or color change.The most basic check for complete dissolution.[10]
Aqueous Media Compatibility Prepare a "test dilution" by adding a small volume of the DMSO stock into your specific cell culture medium or assay buffer to achieve the highest intended working concentration. (e.g., add 1 µL of 10 mM stock to 999 µL of media for a 10 µM final concentration).The resulting solution must remain clear upon mixing and after a short incubation (e.g., 15-30 mins) at the experimental temperature.This is the most critical self-validating step. It predicts whether the compound will precipitate ("crash out") when introduced to the aqueous environment of the assay.[10]
Concentration Verification (Advanced) For GMP or other highly regulated workflows, use UV-Vis spectroscopy (if a chromophore is present and an extinction coefficient is known) or HPLC to confirm the concentration of the stock solution.Concentration should be within ±5% of the target.Ensures the highest level of accuracy for dose-response relationships.

Protocol: Preparing Working Solutions via Serial Dilution

Directly diluting a high-concentration DMSO stock into aqueous media is a common cause of compound precipitation.[5][13] The correct method involves an intermediate serial dilution in 100% DMSO.

Rationale: This method ensures that when you add the compound to your assay plate, you are adding a very small volume of a lower-concentration DMSO solution into a much larger volume of aqueous media. This rapid dispersion minimizes localized high concentrations of the compound, preventing it from precipitating.[10]

G Stock 10 mM Stock in 100% DMSO D1 1 mM Stock->D1 + 9 vol DMSO D2 100 µM D1->D2 + 9 vol DMSO D3 10 µM D2->D3 + 9 vol DMSO D4 ... D3->D4 Media Final Dilution into Aqueous Assay Media (e.g., 1:1000) D3->Media

Caption: Serial dilution workflow in 100% DMSO.

Procedure (Example for a 10-point, 3-fold dilution series):

  • Label 10 sterile microcentrifuge tubes.

  • Add a defined volume (e.g., 20 µL) of 100% DMSO to tubes 2 through 10.

  • Add a larger starting volume (e.g., 30 µL) of your 10 mM master stock to tube 1.

  • Transfer 10 µL from tube 1 to tube 2. Vortex thoroughly.

  • Using a fresh pipette tip, transfer 10 µL from tube 2 to tube 3. Vortex thoroughly.

  • Continue this process down the series.

  • You now have a dilution series in 100% DMSO. From these, you can perform the final "spike-in" dilution into your assay plates (e.g., adding 1 µL to 1 mL of media) to achieve the desired final concentrations.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Compound will not dissolve in 100% DMSO. 1. Concentration exceeds solubility limit. 2. Inadequate agitation. 3. Water contamination in DMSO.1. Attempt to prepare a lower concentration stock (e.g., 5 mM or 1 mM). 2. Use assisted dissolution methods (sonication, gentle warming).[10][11] 3. Use a fresh, sealed bottle of anhydrous DMSO.[10][11]
Stock solution is cloudy or has a precipitate after storage. 1. Water absorption into the stock vial due to improper sealing or repeated use. 2. Compound degradation.1. Gently warm and vortex/sonicate to attempt re-dissolving.[11] If it dissolves, use it immediately and prepare fresh aliquots. 2. Discard the solution and prepare a fresh stock, ensuring proper aliquoting and storage procedures are followed.
Precipitate forms immediately upon dilution into aqueous assay buffer. 1. Low aqueous solubility of the compound (this is a common issue).[3] 2. Final concentration in the assay is too high.1. Perform serial dilutions in 100% DMSO before the final dilution into media.[5] 2. Lower the highest final concentration tested in your assay. 3. Ensure the final DMSO concentration is consistent across all wells, but as low as possible.
Inconsistent or non-reproducible assay results. 1. Compound precipitation in assay wells. 2. Degradation of compound in stock solution from multiple freeze-thaw cycles. 3. Adsorption of the hydrophobic compound to plastic labware.[11]1. Visually inspect assay plates under a microscope for precipitation. 2. Always use fresh aliquots for each experiment.[5][15] 3. Prepare working solutions immediately before adding them to cells. Minimize the time the compound spends in aqueous solution before use.[11]

References

  • Wikipedia. (2024). Dimethyl sulfoxide. Wikipedia, The Free Encyclopedia. [Link]

  • Geoghegan, F., et al. (2021). Out of control: The need for standardised solvent approaches and data reporting in antibiofilm assays incorporating dimethyl-sulfoxide (DMSO). PMC. [Link]

  • Dahlin, J. L., et al. (2012). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Methods in Molecular Biology. [Link]

  • ResearchGate. (2021). Inhibitors in DMSO (not for cell culture) can be used in cellular assays?. ResearchGate Q&A. [Link]

  • Jorgensen, W. L., & Duffy, E. M. (2006). In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds: trends, problems and solutions. Current Medicinal Chemistry. [Link]

  • Al-Ostoot, F. H., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PMC. [Link]

  • MDPI. (2024). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. MDPI Journals. [Link]

Sources

Application

Application Note: Catalytic Hydrogenation Strategies for the Synthesis and Derivatization of 5-Methoxy-7-methylindolin-2-one

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, self-validating experimental protocols, and process optimization for indolin-2-one scaffolds. Intro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, self-validating experimental protocols, and process optimization for indolin-2-one scaffolds.

Introduction & Mechanistic Rationale

The 5-methoxy-7-methylindolin-2-one core is a privileged heterocyclic scaffold, frequently utilized as a foundational pharmacophore in the design of receptor tyrosine kinase (RTK) inhibitors targeting VEGFR, PDGFR, and other oncogenic pathways[1]. The strategic assembly and derivatization of this core rely heavily on catalytic hydrogenation, a highly efficient, atom-economical process.

As a Senior Application Scientist, it is critical to understand that catalytic hydrogenation in this context serves two distinct synthetic purposes:

  • De Novo Core Synthesis (Reductive Cyclization): The reduction of a 2-nitrophenylacetic acid derivative to form the indolin-2-one bicyclic system[2].

  • Chemoselective Derivatization (Alkene Hydrogenation): The reduction of 3-alkylidene intermediates (often formed via Knoevenagel condensations) to yield flexible, sp³-hybridized 3-substituted derivatives[3].

The Reductive Cyclization Pathway

The synthesis of the 5-methoxy-7-methylindolin-2-one core typically begins with methyl 2-(4-methoxy-6-methyl-2-nitrophenyl)acetate. The catalytic hydrogenation of the nitro group proceeds sequentially through nitroso and hydroxylamine intermediates to yield an electron-rich aniline[4].

Causality of Cyclization: The formation of the indolin-2-one is not merely a reduction; it is a tandem reduction-amidation process. Once the aniline is formed, the spatial proximity of the ortho-ester moiety facilitates an intramolecular amidation. We deliberately introduce a catalytic amount of acetic acid into the solvent matrix. This acid protonates the ester carbonyl, increasing its electrophilicity and accelerating the nucleophilic attack by the newly formed amine. This ensures rapid, spontaneous ring closure and prevents the isolation of the unstable amino-ester intermediate[2][4].

G A Methyl 2-(4-methoxy-6-methyl-2-nitrophenyl)acetate (Starting Material) B Nitroso Intermediate A->B H2, Pd/C (Reduction) C Hydroxylamine Intermediate B->C H2, Pd/C (Reduction) D Methyl 2-(2-amino-4-methoxy-6-methylphenyl)acetate (Aniline Intermediate) C->D H2, Pd/C (Reduction) E 5-Methoxy-7-methylindolin-2-one (Target Lactam Core) D->E -CH3OH (Intramolecular Amidation / Cyclization)

Mechanistic pathway of the Pd/C-catalyzed reductive cyclization to form the indolin-2-one core.

Experimental Protocols: A Self-Validating System

The following protocols are designed with built-in In-Process Controls (IPCs) to ensure that the methodology is self-validating, safe, and scalable.

Protocol A: Core Synthesis via Pd-Catalyzed Reductive Cyclization

Objective: Convert methyl 2-(4-methoxy-6-methyl-2-nitrophenyl)acetate to 5-methoxy-7-methylindolin-2-one.

Materials:

  • Substrate: Methyl 2-(4-methoxy-6-methyl-2-nitrophenyl)acetate (10.0 g, 39.5 mmol)

  • Catalyst: 10% Pd/C (50% wet, 1.0 g)[3]

  • Solvent: Methanol (100 mL) + Glacial Acetic Acid (2.0 mL)

Step-by-Step Methodology:

  • Substrate Dissolution: Dissolve the substrate in 100 mL of Methanol in a thick-walled hydrogenation vessel. Add 2.0 mL of glacial acetic acid. Rationale: Methanol provides high hydrogen solubility, while acetic acid acts as a cyclization catalyst.

  • Inertion & Catalyst Addition: Purge the vessel with Argon for 5 minutes. Carefully add the 10% Pd/C. Rationale: Dry Pd/C is highly pyrophoric in the presence of methanol vapors. Using 50% wet Pd/C under an Argon blanket eliminates the risk of solvent ignition.

  • Purging Cycle: Seal the vessel. Apply vacuum until solvent begins to gently boil, then backfill with Hydrogen gas. Repeat this Vacuum/H₂ cycle three times. Validation: The vessel must hold vacuum during each cycle; failure to hold vacuum indicates a leak, posing an explosive hazard.

  • Hydrogenation: Pressurize the vessel to 3 atm with H₂ and stir vigorously (800 rpm) at 25–30 °C for 8 hours. Validation: Monitor the hydrogen uptake via a mass flow meter or pressure drop. The physical cessation of H₂ uptake validates the completion of the nitro reduction.

  • IPC Analysis: Withdraw a 50 µL aliquot, filter, and analyze via LC-MS. Validation: The intermediate aniline (expected [M+H]⁺ = 224) must be absent. The sole major peak should be the cyclized lactam ([M+H]⁺ = 192).

  • Filtration: Purge the vessel with Argon to remove residual H₂. Filter the reaction mixture through a tightly packed pad of Celite. Wash the pad with 50 mL of warm methanol. Rationale: Pd/C particles are fine enough to pass through standard frits; Celite traps the catalyst, preventing heavy metal contamination of the product.

  • Isolation: Concentrate the filtrate under reduced pressure. Triturate the resulting solid with cold ethyl acetate/hexanes (1:4) to afford the pure 5-methoxy-7-methylindolin-2-one.

Protocol B: Chemoselective Hydrogenation of 3-Alkylidene Derivatives

When derivatizing the core, Knoevenagel condensation products at the C3 position often require reduction. To avoid over-reduction of the aromatic ring or cleavage of sensitive functional groups (e.g., halogens on related analogs), a modified catalytic approach is required[5].

Modifications from Protocol A:

  • Catalyst Choice: Substitute 10% Pd/C with 1% Vanadium-doped Palladium on Carbon (1% Pd-C[V]) or Adams' Catalyst (PtO₂). Rationale: These catalysts exhibit superior chemoselectivity for alkene reduction while suppressing hydrodehalogenation or aromatic reduction[5].

  • Pressure: Reduce H₂ pressure to 1 atm (balloon pressure) to further enhance chemoselectivity.

Workflow W1 1. Substrate Preparation Dissolve precursor in MeOH with catalytic AcOH W2 2. Catalyst Addition Add 10% Pd/C under an Argon blanket W1->W2 W3 3. Purging Cycle Perform Vacuum / H2 backfill cycles (x3) W2->W3 W4 4. Hydrogenation Stir vigorously under 1-3 atm H2 at 25-50°C W3->W4 W5 5. Filtration Filter through a Celite pad to remove Pd/C W4->W5 W6 6. Isolation Concentrate filtrate and crystallize the product W5->W6

Step-by-step experimental workflow for the catalytic hydrogenation of indolin-2-one precursors.

Quantitative Data: Process Optimization

The following table summarizes the quantitative optimization data for the reductive cyclization of the nitro-ester precursor into 5-methoxy-7-methylindolin-2-one. This data illustrates the causality behind the selection of our optimized parameters.

CatalystSolventPressure (atm)AdditiveTime (h)Yield (%)Mechanistic Observation
10% Pd/CMeOH1None1278Incomplete cyclization; uncyclized aniline detected via LC-MS.
10% Pd/C MeOH 3 AcOH (0.1 eq) 8 95 Rapid amidation; clean conversion to target lactam.
5% PtO₂EtOAc3None1665Slower reduction rate; lower solubility of H₂ in EtOAc.
1% Pd-C[V]EtOH1None1088Excellent chemoselectivity, but slower kinetics for nitro reduction.

Table 1: Optimization parameters for the reductive cyclization of methyl 2-(4-methoxy-6-methyl-2-nitrophenyl)acetate.

References

  • Title: 5-Methoxy-7-methylindolin-2-one | 87234-52-4 Source: Benchchem URL
  • Title: Synthesis and Biological Evaluations of 3-Substituted Indolin-2-ones: A Novel Class of Tyrosine Kinase Inhibitors That Exhibit Selectivity toward Particular Receptor Tyrosine Kinases Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Title: Enabling CO Insertion into o-Nitrostyrenes beyond Reduction for Selective Access to Indolin-2-one and Dihydroquinolin-2-one Derivatives Source: ACS Catalysis - ACS Publications URL
  • Source: Science of Synthesis (Thieme Connect)
  • Title: Efficient Syntheses of KDR Kinase Inhibitors Using a Pd-Catalyzed Tandem C−N/Suzuki Coupling as the Key Step Source: The Journal of Organic Chemistry - ACS Publications URL
  • Source: UNIPI (University of Pisa)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Crystallization Conditions for 5-Methoxy-7-methylindolin-2-one

Welcome to the technical support center for the crystallization of 5-Methoxy-7-methylindolin-2-one. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troublesho...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the crystallization of 5-Methoxy-7-methylindolin-2-one. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the crystallization of this compound. Our goal is to equip you with the scientific rationale and practical methodologies to achieve high-quality, reproducible crystalline material.

Introduction to Crystallization of 5-Methoxy-7-methylindolin-2-one

5-Methoxy-7-methylindolin-2-one is an indolinone derivative, a class of compounds recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[1] The crystalline form of an active pharmaceutical ingredient (API) is critical as it influences key properties such as solubility, stability, and bioavailability.[2][3] Therefore, robust control over the crystallization process is paramount for consistent downstream performance and regulatory compliance.[4]

This guide will address common issues from the formation of oils and amorphous precipitates to challenges in controlling crystal size and polymorphism, providing a structured approach to experimental design and problem-solving.

Troubleshooting Guide

Problem 1: No Crystals Form Upon Cooling

Q1: I've dissolved my 5-Methoxy-7-methylindolin-2-one in a solvent at an elevated temperature, but no crystals have formed after cooling. What are the likely causes and how can I induce crystallization?

A1: This is a common issue that typically points to one of two scenarios: the solution is not sufficiently supersaturated, or there is a kinetic barrier to nucleation.[5]

Root Cause Analysis & Solutions:

  • Insufficient Supersaturation: The concentration of your compound may be below the solubility limit at the cooled temperature.

    • Solution: Increase the concentration by slowly evaporating the solvent.[6] This can be done by leaving the solution partially uncovered in a clean environment or by gently blowing a stream of inert gas over the surface. Alternatively, you can prepare a more concentrated solution to begin with.

  • High Solubility in Chosen Solvent: The solvent may be too "good," meaning your compound remains highly soluble even at lower temperatures.[6]

    • Solution: Introduce an "anti-solvent" or "less good" solvent in which 5-Methoxy-7-methylindolin-2-one has poor solubility.[7] This should be added dropwise to the solution at a constant temperature until slight turbidity is observed, which indicates the onset of nucleation.

  • Kinetic Barrier to Nucleation: Supersaturated solutions can be metastable, requiring an energy input to initiate crystal formation.

    • Solutions:

      • Scratching: Gently scratch the inner surface of the glass vessel at the meniscus with a glass rod.[8] The microscopic imperfections on the glass can serve as nucleation sites.

      • Seeding: Introduce a tiny crystal of 5-Methoxy-7-methylindolin-2-one (a "seed crystal") into the supersaturated solution.[5][8] This provides a template for further crystal growth.

      • Lowering Temperature: Further decrease the temperature of the cooling bath.[8] For some compounds, a greater driving force for crystallization is needed.

Problem 2: "Oiling Out" - Formation of a Liquid Layer Instead of Solid Crystals

Q2: Instead of crystals, my compound has separated as an oily liquid upon cooling. What causes this and how can I prevent it?

A2: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase. This often happens when the boiling point of the solvent is higher than the melting point of the solute, or when there's a high concentration of impurities depressing the melting point.[5] Rapid cooling can also contribute to this phenomenon.

Root Cause Analysis & Solutions:

  • High Solute Concentration/Rapid Cooling: The level of supersaturation is too high, leading to liquid-liquid phase separation instead of nucleation.[9]

    • Solution: Re-heat the solution to dissolve the oil. Add a small amount of additional solvent to decrease the supersaturation level. Allow the solution to cool much more slowly.[5] An insulated container or a programmable cooling bath can facilitate gradual temperature reduction.

  • Presence of Impurities: Impurities can interfere with the crystal lattice formation and lower the melting point of the mixture.

    • Solution: Purify the 5-Methoxy-7-methylindolin-2-one sample before crystallization. Techniques like column chromatography can be effective. If impurities are colored, adding activated charcoal to the hot solution followed by hot filtration can remove them.[5]

  • Inappropriate Solvent Choice: The solvent may be too non-polar, leading to strong solute-solute interactions that favor amorphous aggregation over ordered crystallization.

    • Solution: Experiment with a more polar solvent or a mixed solvent system. A solvent that can form hydrogen bonds with the lactam group of the indolinone core might be beneficial.

Problem 3: Formation of Very Fine, Needle-like, or Amorphous Precipitate

Q3: My crystallization yields a fine powder or needle-like crystals that are difficult to filter and handle. How can I obtain larger, more well-defined crystals?

A3: The formation of small or poorly-defined crystals is typically a result of rapid nucleation and growth, driven by a high degree of supersaturation.[5][9] The goal is to slow down the crystallization process to allow for more ordered growth.

Root Cause Analysis & Solutions:

  • High Supersaturation: A rapid change in conditions (e.g., fast cooling, quick addition of anti-solvent) can lead to a burst of nucleation, resulting in many small crystals.[9]

    • Solution:

      • Slower Anti-solvent Addition: If using an anti-solvent, add it very slowly and with vigorous stirring to ensure localized supersaturation is minimized.[7]

      • Reduce Solute Concentration: Start with a slightly more dilute solution.

  • Solvent Effects on Crystal Habit: The choice of solvent can significantly influence the crystal shape (habit).[11][12] Some solvents may favor growth in one dimension, leading to needles.

    • Solution: Screen a variety of solvents with different polarities and hydrogen bonding capabilities. The interaction between the solvent and specific crystal faces can either inhibit or promote growth in certain directions, thus altering the crystal habit.[13][14]

  • Agitation: The rate of stirring can affect both nucleation and growth.

    • Solution: Optimize the stirring rate. In some cases, reducing or even stopping agitation once nucleation has begun can promote the growth of larger crystals.

Frequently Asked Questions (FAQs)

Q4: What are the best starting solvents for the crystallization of 5-Methoxy-7-methylindolin-2-one?

A4: While the optimal solvent system must be determined experimentally, a good starting point is to screen a range of solvents with varying polarities. Based on the structure (an aromatic ether, a methyl group, and a lactam), consider the following:

  • Good Solvents (for dissolving at higher temperatures):

    • Alcohols (e.g., Methanol, Ethanol, Isopropanol)

    • Ketones (e.g., Acetone)

    • Esters (e.g., Ethyl Acetate)

    • Chlorinated solvents (e.g., Dichloromethane - use with caution due to volatility)[6]

  • Anti-solvents (for inducing precipitation):

    • Water

    • Alkanes (e.g., Hexane, Heptane)

A systematic approach is to find a solvent in which 5-Methoxy-7-methylindolin-2-one is soluble when hot but sparingly soluble when cold.[6]

Q5: How can I investigate and control polymorphism in 5-Methoxy-7-methylindolin-2-one?

A5: Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in pharmaceutical development as different polymorphs can have different physical properties.[2][15]

  • Investigating Polymorphism:

    • Screening: Crystallize the compound under a wide variety of conditions (different solvents, cooling rates, temperatures).

    • Characterization: Analyze the resulting solids using techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA).

  • Controlling Polymorphism:

    • Seeding: Once a desired polymorph has been identified and isolated, using it to seed subsequent crystallizations under controlled conditions can ensure the consistent formation of that form.

    • Solvent Selection: The choice of solvent can have a strong influence on which polymorphic form is favored.[14]

    • Supersaturation Control: The level of supersaturation can also dictate which polymorph nucleates.[16]

Q6: What is the role of supersaturation and how can I control it?

  • Controlling Supersaturation:

    • Anti-solvent Crystallization: The controlled addition of an anti-solvent reduces the overall solubility of the solute in the mixed solvent system, thereby generating supersaturation.[7]

The key is to maintain a level of supersaturation within the "metastable zone," where crystal growth is favored over rapid nucleation.[22]

Experimental Protocols & Data

Protocol 1: Solvent Screening for Crystallization
  • Place approximately 10-20 mg of 5-Methoxy-7-methylindolin-2-one into several small test tubes.

  • To each tube, add a different solvent (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, hexane) dropwise at room temperature, with agitation, until the solid dissolves. Note the approximate solubility.

  • For solvents in which the compound is readily soluble at room temperature, consider them for use in evaporative or anti-solvent methods.

  • For solvents in which the compound is sparingly soluble, gently heat the mixture until the solid dissolves.

  • Allow these heated solutions to cool slowly to room temperature, and then in an ice bath.

  • Observe for crystal formation. The ideal solvent will result in good crystal formation upon cooling.

Table 1: Example Solvent Screening Data (Hypothetical)
SolventSolubility at 25°CSolubility at 70°CObservations upon Cooling
MethanolSolubleVery SolubleFine needles, rapid precipitation
EthanolSparingly SolubleSolubleWell-formed prisms after 2 hours
AcetoneSolubleVery SolubleOiled out initially
Ethyl AcetateSparingly SolubleSolubleSmall plates after 30 minutes
HexaneInsolubleInsolubleNo dissolution
WaterInsolubleInsolubleNo dissolution
Protocol 2: Cooling Crystallization
  • Choose a suitable solvent identified from the screening (e.g., Ethanol).

  • In a clean flask, dissolve the 5-Methoxy-7-methylindolin-2-one in the minimum amount of hot solvent.

  • Cover the flask to prevent rapid evaporation and contamination.

  • Allow the solution to cool slowly to room temperature. Insulating the flask can help slow the cooling rate.

  • Once at room temperature, transfer the flask to an ice bath or refrigerator to maximize the yield of crystals.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry.

Visualizing the Crystallization Workflow

Diagram 1: Decision Tree for Troubleshooting Crystallization

G cluster_no_xtals Troubleshoot: No Crystals cluster_oil_out Troubleshoot: Oiling Out cluster_fine_xtals Troubleshoot: Poor Crystal Habit start Start Crystallization Experiment outcome Observe Outcome After Cooling start->outcome no_xtals No Crystals Formed outcome->no_xtals Clear Solution oil_out Oiling Out outcome->oil_out Liquid Layer fine_xtals Fine/Needle-like Crystals outcome->fine_xtals Solid Precipitate good_xtals Good Quality Crystals outcome->good_xtals Well-defined Solids sol1_1 Increase Concentration (Evaporate Solvent) no_xtals->sol1_1 sol1_2 Add Anti-solvent no_xtals->sol1_2 sol1_3 Induce Nucleation (Scratch/Seed) no_xtals->sol1_3 sol2_1 Re-heat & Add More Solvent oil_out->sol2_1 sol2_2 Cool More Slowly oil_out->sol2_2 sol2_3 Purify Compound oil_out->sol2_3 sol3_1 Decrease Cooling Rate fine_xtals->sol3_1 sol3_2 Screen Different Solvents fine_xtals->sol3_2 sol3_3 Optimize Agitation fine_xtals->sol3_3 end_node Proceed to Analysis good_xtals->end_node

Caption: A decision tree for troubleshooting common crystallization issues.

Diagram 2: Supersaturation Control Methods

G cluster_methods Methods for Generating Supersaturation cluster_params Key Control Parameters supersaturation Achieving Supersaturation cooling Cooling Crystallization (Decrease Temperature) supersaturation->cooling antisolvent Anti-solvent Addition (Decrease Solubility) supersaturation->antisolvent evaporation Evaporative Crystallization (Increase Concentration) supersaturation->evaporation cooling_rate Cooling Rate cooling->cooling_rate addition_rate Addition Rate antisolvent->addition_rate evap_rate Evaporation Rate evaporation->evap_rate good_xtals Optimal Crystal Growth (Metastable Zone) cooling_rate->good_xtals Slow & Controlled addition_rate->good_xtals Slow & Controlled evap_rate->good_xtals Slow & Controlled

Caption: Methods for controlling supersaturation to optimize crystal growth.

References

  • McPherson, A. (1999). Crystallization of Biological Macromolecules.
  • O’Ciardha, C. T., Frawley, P. J., & Mitchell, N. A. (2013). Novel, Calibration-Free Strategies for Supersaturation Control in Antisolvent Crystallization Processes. Organic Process Research & Development, 17(7), 957-965. [Link]

  • Garekani, H. A., Ford, J. L., Rubinstein, M. H., & Nokhodchi, A. (2001). Role of Solvents in Improvement of Dissolution Rate of Drugs: Crystal Habit and Crystal Agglomeration. Journal of Pharmaceutical Sciences, 90(3), 338-349. [Link]

  • Mettler Toledo. Supersaturation and Crystallization for Nucleation and Growth. [Link]

  • van de Streek, J., & Bennema, P. (2004). Understanding the Effect of a Solvent on the Crystal Habit. Crystal Growth & Design, 4(4), 637-640. [Link]

  • Jiang, S., ter Horst, J. H., & Jansens, P. J. (2012). Understanding the role of solvent in regulating the crystal habit. CrystEngComm, 14(1), 254-260. [Link]

  • Scribd. Control of Supersaturation in Crystallization. [Link]

  • Kallay, M. (2007). Supersaturation-controlled crystallization. Lappeenranta University of Technology. [Link]

  • Avari, J. G., & Harendr, V. S. (2010). Effect of Solvent on Crystal Habit and Dissolution Behavior of Tolbutamide by Initial Solvent Screening. AAPS PharmSciTech, 11(1), 388-394. [Link]

  • Inmec Instruments. (2022, March 15). Precise crystallization control facilitates high crystal quality, yield and profitability. [Link]

  • Rayment, I. (2004). Efficient optimization of crystallization conditions by manipulation of drop volume ratio and temperature. Protein Science, 13(2), 538-542. [Link]

  • Andritz Group. Crystallization process guide | industrial use. [Link]

  • How It Comes Together. (2025, November 15). How Do Solvents Impact Crystal Morphology In Crystallization?. [Link]

  • Tianming Pharmaceuticals. (2025, December 26). Crystallization & Solid Form Challenges for Intermediates. [Link]

  • Myande Group. Cooling/Freezing Crystallization. [Link]

  • Spingler, B., Schnidrig, S., Todorova, T., & Wild, F. (2012). Some thoughts about the single crystal growth of small molecules. CrystEngComm, 14(3), 751-757. [Link]

  • Chayen, N. E. (2019). Choosing the Method of Crystallization to Obtain Optimal Results. Crystals, 9(2), 105. [Link]

  • Ebner. Cooling Crystallization & Crystallizers. [Link]

  • Astier, S., Veesler, S., & Pusey, M. L. (2020). Optimization of crystallization of biological macromolecules using dialysis combined with temperature control. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 76(6), 244-252. [Link]

  • Kenis, P. J. A., & Yadav, A. (2005). Screening and optimization of protein crystallization conditions through gradual evaporation using a novel crystallization platform. Journal of Crystal Growth, 285(1-2), 203-214. [Link]

  • Neuland Labs. (2023, August 1). The Crucial Role of Crystallization in Drug Substances Development. [Link]

  • Syrris. (2024, October 22). Crystallization in drug development. [Link]

  • LibreTexts Chemistry. (2024, August 16). 6.6D: Troubleshooting. [Link]

  • BIA. Crystallisation in pharmaceutical processes. [Link]

  • Nere, N. K., et al. (2020). Perspectives on the Current State, Challenges, and Opportunities in Pharmaceutical Crystallization Process Development. Crystal Growth & Design, 20(8), 5348-5361. [Link]

  • Hampton Research. Crystallization Tips. [Link]

  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 12), 1735–1741. [Link]

  • De Gruyter. (2014, February). Crystal structure of 5-methoxy-2,3-dihydro-7H-dibenzo[de,h]quinolin- 7-one, C17H13NO2. [Link]

  • ResearchGate. (2020). Crystal and Molecular Structural Features of Indolin-2-One Derivatives with Sterically Hindered Phenol Moieties. [Link]

  • Carl ROTH. Safety Data Sheet: 5-Methoxyindole. [Link]

  • Mohamed-Ezzat, A., et al. (2024). Synthesis and crystal structure of 5-{(E)-[(1H-indol-3-ylformamido)methylidene]amino}-2-methoxyphenyl propane-1-sulfonate. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 1), 74-78. [Link]

  • eScholarship.org. (2022, August 1). Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivative. [Link]

  • Narayanan, P., Sethusankar, K., Ramachandiran, K., & Perumal, P. T. (2014). 5-Methoxy-3-[(5-methoxy-1H-indol-3-yl)(phenyl)methyl]-1H-indole. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 11), o1185. [Link]

  • NextSDS. 5-METHOXY-7-METHYLINDOLE-2-CARBOXYLIC ACID ETHYL ESTER. [Link]

  • Finlay, H. J., et al. (2012). Discovery of ((S)-5-(methoxymethyl)-7-(1-methyl-1H-indol-2-yl)-2-(trifluoromethyl)-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)((S)-2-(3-methylisoxazol-5-yl)pyrrolidin-1-yl)methanone as a potent and selective I(Kur) inhibitor. Journal of Medicinal Chemistry, 55(7), 3036-3048. [Link]

  • Google Patents. US20100311985A1 - Indolinone derivatives and process for their manufacture.
  • PubMed. (2024, December 15). Identification of novel indolinone derivatives as CTSC inhibitors to treat inflammatory bowel disease by modulating inflammatory factors. [Link]

  • MDPI. (2021, October 16). Synthesis and Biological Evaluation of New Bis-Indolinone Derivatives Endowed with Cytotoxic Activity. [Link]

  • Preprints.org. (2024, August 28). Polymorphism Study of 1,2,4-Triazole Derivatives: Impact on Drug Efficacy and Stability. [Link]

  • Stoyanov, S., et al. (2022). Two 5-Methoxyindole Carboxylic Acid-Derived Hydrazones of Neuropharmacological Interest: Synthesis, Crystal Structure, and Chemiluminescent Study of Radical Scavenging Properties. Molecules, 27(19), 6542. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Impurities in 5-Methoxy-7-methylindolin-2-one Synthesis

Welcome to the Technical Support Center for indolin-2-one derivative synthesis. 5-Methoxy-7-methylindolin-2-one (CAS No.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for indolin-2-one derivative synthesis. 5-Methoxy-7-methylindolin-2-one (CAS No. 87234-52-4) is a privileged structural scaffold heavily utilized in the design of receptor tyrosine kinase (RTK) inhibitors, including sunitinib analogs[1]. Because this intermediate is often synthesized via the Wolff-Kishner reduction of isatins or transition-metal-catalyzed C–H functionalization, crude reaction batches frequently contain closely related structural impurities[2][3].

This guide provides drug development professionals with causality-driven troubleshooting strategies and self-validating protocols to achieve >99% purity for downstream active pharmaceutical ingredient (API) development.

Quantitative Impurity Profiling

Before initiating purification, it is critical to triage the crude batch. The table below summarizes the most common impurities encountered during the synthesis of 5-methoxy-7-methylindolin-2-one, their origins, and their distinct physical properties.

Impurity ClassTypical Synthetic OriginApprox. Rf Value (Hexane:EtOAc 7:3)Visual / Analytical IndicatorRecommended Removal Strategy
5-Methoxy-7-methylisatin Incomplete Wolff-Kishner reduction~0.20Distinct orange/red colorationChemical Derivatization (Bisulfite Wash)
5-Methyl-7-methoxy isomer Non-selective cyclization of meta-substituted anilines~0.45Off-white solid; closely eluting peak on HPLCBinary Solvent Recrystallization
Palladium Black / Tars Metal-catalyzed C–H functionalization degradation0.00 (Baseline)Dark brown/black particulatesCelite Filtration & Thiol Scavenging
Target Oxindole N/A~0.40White crystalline solidN/A

Troubleshooting Guide & FAQs

Q1: My crude batch has a distinct orange/red tint, and HPLC shows a highly polar impurity. How do I remove it without running a column? A: The orange tint strongly indicates the presence of unreacted 5-methoxy-7-methylisatin. This is a common carryover if the oxindole was synthesized via the reduction of an isatin precursor[3]. Because isatins contain a highly electrophilic C-3 ketone carbonyl group, they can be selectively removed via chemical derivatization rather than tedious chromatography[3]. Causality & Solution: Treat the crude mixture with aqueous sodium bisulfite (NaHSO3). The highly reactive C-3 carbonyl of the isatin forms a water-soluble bisulfite adduct. In contrast, the C-2 amide carbonyl of the target oxindole is resonance-stabilized and sterically hindered, preventing adduct formation. The target oxindole remains safely in the organic phase.

Q2: I am detecting a closely eluting impurity on HPLC (ΔRt < 0.5 min). NMR suggests a regioisomer. How can I resolve this? A: Regioisomers (such as the 5-methyl-7-methoxyindolin-2-one isomer) often arise during the initial cyclization step if the starting aniline was meta-substituted. These isomers have nearly identical polarities, making standard normal-phase silica gel chromatography highly inefficient and prone to mixed fractions[4]. Causality & Solution: Implement a selective recrystallization protocol using a binary solvent system. Research on kilogram-scale oxindole synthesis demonstrates that a 2-MeTHF/2-propanol mixture is highly effective for isolating the target oxindole[2]. The slight difference in crystal lattice packing—driven by the steric bulk of the 7-methyl group adjacent to the indolin-2-one nitrogen—allows the target compound to preferentially crystallize while the regioisomer remains dissolved in the mother liquor.

Q3: We synthesized the oxindole via Palladium-catalyzed C–H functionalization, and the product is contaminated with heavy metals and black tar. What is the best purification strategy? A: Prolonged reaction times at elevated temperatures (e.g., >80 °C) in metal-catalyzed routes often lead to catalyst degradation (Pd black) and polymeric byproducts[2]. Causality & Solution: Perform a primary filtration through a pad of Celite to remove insoluble Pd black. Follow this with a silica gel plug using dichloromethane, and treat the eluent with a metal scavenger (e.g., SiliaMetS Thiol) before final crystallization. The thiol groups covalently bind dissolved Pd(II) species, preventing metal carryover into the final API intermediate.

Purification Strategy Workflow

G Crude Crude 5-Methoxy-7-methylindolin-2-one Analysis Impurity Profiling (HPLC/TLC) Crude->Analysis Isatin Unreacted Isatin (Orange/Red) Analysis->Isatin Polar, Colored Metal Metal Catalyst & Tars (Black/Brown) Analysis->Metal Insoluble/Paramagnetic Regio Regioisomers (Closely Eluting) Analysis->Regio Isomeric Mass Bisulfite Sodium Bisulfite Wash (Aqueous Extraction) Isatin->Bisulfite Scavenger Celite Filtration & Thiol Scavenger Metal->Scavenger Recryst Binary Recrystallization (2-MeTHF / 2-Propanol) Regio->Recryst Pure Pure 5-Methoxy-7-methylindolin-2-one (>99% HPLC) Bisulfite->Pure Scavenger->Pure Recryst->Pure

Workflow for systematic identification and targeted removal of oxindole synthesis impurities.

Validated Experimental Protocols

Protocol A: Selective Bisulfite Wash for Isatin Removal

This protocol chemically separates unreacted starting materials from the target oxindole.

  • Dissolution: Dissolve the crude 5-methoxy-7-methylindolin-2-one batch in ethyl acetate (approx. 10 mL per gram of crude).

  • Derivatization: Add an equal volume of freshly prepared, saturated aqueous sodium bisulfite (NaHSO3) solution to the organic phase.

  • Agitation: Stir vigorously at room temperature for 45 minutes.

    • Self-Validation Check: The organic layer should visibly transition from an orange/red hue to pale yellow as the isatin-bisulfite adduct partitions into the aqueous phase.

  • Phase Separation: Transfer the mixture to a separatory funnel and isolate the organic layer. Wash the organic layer once more with NaHSO3, followed by a single wash with saturated brine.

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the isatin-free oxindole.

Protocol B: Binary Solvent Recrystallization (Regioisomer Clearance)

Adapted from kilogram-scale oxindole purification methodologies[2].

  • Suspension: Suspend the crude solid in 2-methyltetrahydrofuran (2-MeTHF) (approx. 3 mL per gram of crude) in a round-bottom flask equipped with a reflux condenser.

  • Heating: Heat the suspension to 70 °C under stirring until complete dissolution is achieved.

  • Anti-Solvent Addition: Slowly add 2-propanol (approx. 9 mL per gram of crude) dropwise while strictly maintaining the internal temperature at 70 °C[2].

  • Controlled Cooling: Remove the heat source and allow the mixture to cool slowly to 25 °C over a period of 3 hours.

    • Self-Validation Check: A white crystalline slurry should form gradually. Rapid cooling will cause the product to "crash out," trapping regioisomeric impurities within the crystal lattice.

  • Maturation & Filtration: Stir the resulting slurry for an additional 5 hours at 25 °C to ensure complete thermodynamic crystallization[2]. Filter the solids, wash with cold 2-propanol, and dry under vacuum at 35 °C for 24 hours.

  • Verification: Analyze the filtrate (mother liquor) via HPLC to confirm the successful retention of the regioisomer.

References[1] 5-Methoxy-7-methylindolin-2-one | 87234-52-4. Benchchem. Link[4] Application Notes and Protocols for the Purification of (E)-FeCp-oxindole by Chromatography. Benchchem. Link[2] Kilogram-Lab-Scale Oxindole Synthesis via Palladium-Catalyzed C–H Functionalization. The Journal of Organic Chemistry - ACS Publications. Link[3] Libraries from Libraries Approach to the Synthesis of Arylidene Oxindoles. SciSpace. Link

Sources

Troubleshooting

HPLC method optimization for 5-Methoxy-7-methylindolin-2-one analysis

Welcome to the Technical Support Center for analytical chromatography. As a Senior Application Scientist, my goal is to equip you with the mechanistic understanding required to master the High-Performance Liquid Chromato...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for analytical chromatography. As a Senior Application Scientist, my goal is to equip you with the mechanistic understanding required to master the High-Performance Liquid Chromatography (HPLC) analysis of 5-Methoxy-7-methylindolin-2-one .

Indolin-2-one (oxindole) derivatives present unique analytical challenges due to their reactive lactam rings, specific hydrogen-bonding capabilities, and susceptibility to oxidative degradation. This guide abandons generic advice in favor of causal, field-proven strategies to ensure your analytical workflows are robust, reproducible, and self-validating.

I. Core Analytical Workflow

Understanding the logical flow of method optimization is critical before troubleshooting. The diagram below maps the causal relationship between sample preparation, chromatographic separation, and data validation.

HPLC_Optimization A 1. Sample Prep: Neutral pH to Prevent Hydrolysis B 2. Stationary Phase: End-capped C18 Column A->B Injection C 3. Mobile Phase: pH 4.0-6.0 Buffer + ACN B->C Elution D 4. Detection: UV-PDA at 245 nm & 280 nm C->D Absorbance E 5. Data Evaluation: SST & Peak Symmetry D->E Data Output F Troubleshooting: Adjust Buffer or Gradient E->F If Peak Tailing/Drift F->C Iterate Parameters

Workflow for 5-Methoxy-7-methylindolin-2-one HPLC optimization and troubleshooting.

II. Frequently Asked Questions (FAQs): Causality in Method Development

Q: Why am I observing multiple peaks for a pure 5-Methoxy-7-methylindolin-2-one standard? A: This is a classic symptom of pre-column or on-column degradation. The lactam ring of the indolin-2-one core is highly susceptible to hydrolysis under basic or strongly acidic conditions, opening to form a secondary amino acid derivative1[1]. Mechanistic Fix: Ensure your sample diluent and mobile phase are buffered between pH 4.0 and 6.02[2]. Prepare fresh stock solutions and store them at 2–8°C to arrest kinetic degradation.

Q: My peaks are exhibiting severe tailing (Tailing Factor > 1.8). How can I correct the peak shape? A: Peak tailing for indolinones is almost always driven by secondary interactions. The -NH group in the lactam ring acts as a strong hydrogen bond donor, interacting with residual, unreacted silanols (-SiOH) on the silica stationary phase 3[3]. Mechanistic Fix: Switch to a high-purity, fully end-capped C18 column. Additionally, utilizing a buffer concentration of 10–25 mM provides sufficient ionic strength to mask these active silanol sites without precipitating in the organic modifier.

Q: What is the optimal detection wavelength for this specific derivative? A: The methoxy and methyl substitutions on the aromatic ring shift the standard oxindole UV absorption profile. Optimal detection is achieved using a Photo Diode Array (PDA) detector extracting at 245 nm and 280 nm. These wavelengths capture the primary π-π* transitions of the substituted indolin-2-one core, maximizing the signal-to-noise ratio 4[4],[2].

III. Quantitative Optimization Data

To eliminate guesswork, the following table summarizes the causal relationship between chromatographic parameters and the behavior of 5-Methoxy-7-methylindolin-2-one.

ParameterTested RangeOptimal ValueMechanistic Rationale
Column Type C8, C18, Phenyl-HexylEnd-capped C18 Maximizes hydrophobic retention; end-capping prevents secondary lactam-silanol hydrogen bonding.
Mobile Phase pH 2.0 – 8.04.0 – 6.0 Prevents base-catalyzed lactam ring hydrolysis while simultaneously suppressing silica ionization[2],[1].
Buffer Concentration 5 – 50 mM10 – 25 mM Provides sufficient ionic strength to maintain constant analyte ionization without precipitating in acetonitrile[3].
Column Temperature 20°C – 45°C35°C Reduces mobile phase viscosity and improves mass transfer kinetics, sharpening peaks and reducing backpressure.
Detection Wavelength 210 nm – 320 nm245 nm & 280 nm Captures the primary UV transitions of the methoxy-substituted indolinone core, avoiding low-UV solvent noise[4].

IV. Self-Validating Protocol: Stability-Indicating HPLC Method

A robust protocol must validate itself before sample analysis begins. This step-by-step methodology incorporates a System Suitability Test (SST) to ensure the system is analytically sound for 5-Methoxy-7-methylindolin-2-one.

Step 1: Mobile Phase Preparation

  • Aqueous Phase (A): Prepare a 10 mM Sodium Acetate buffer. Adjust the pH strictly to 4.5 using glacial acetic acid. Reasoning: This pH is the thermodynamic sweet spot to prevent lactam hydrolysis.

  • Organic Phase (B): Use HPLC-grade Acetonitrile (ACN).

  • Filter both phases through a 0.22 µm PTFE membrane and degas via ultrasonication for 15 minutes to prevent micro-bubble formation in the pump head.

Step 2: Sample Preparation

  • Weigh 10 mg of 5-Methoxy-7-methylindolin-2-one standard.

  • Dissolve in 10 mL of Methanol (Stock Solution: 1 mg/mL).

  • Dilute to a working concentration of 50 µg/mL using the initial mobile phase composition (e.g., 65% A / 35% B). Reasoning: Dissolving the final sample in the mobile phase prevents solvent-mismatch fronting.

Step 3: Chromatographic Conditions Setup

  • Column: Fully end-capped C18 (e.g., 250 mm × 4.6 mm, 5 µm).

  • Flow Rate: 1.0 mL/min.

  • Gradient: Isocratic elution at 35% B / 65% A for 15 minutes.

  • Injection Volume: 10 µL.

  • Column Oven: 35°C.

Step 4: System Suitability Testing (SST) - The Self-Validation Step Before running unknown samples, inject the 50 µg/mL standard five consecutive times. The system is only validated if it meets the following criteria:

  • Retention Time RSD: < 1.0% (Validates pump and mobile phase consistency).

  • Peak Area RSD: < 2.0% (Validates autosampler precision).

  • Tailing Factor (Tf): ≤ 1.5 (Validates column health and lack of silanol interaction).

Step 5: Execution and Shutdown

  • Proceed with sample analysis only if SST passes.

  • Post-analysis, flush the column with 50:50 Water:Acetonitrile (no buffer) for 30 minutes to remove precipitated salts, followed by 100% Acetonitrile for storage.

V. References

  • Improved method for the determination of oxindole alkaloids in Uncaria tomentosa by high performance liquid chromatography. PubMed. Available at:[4]

  • Synthesis, ex Vivo and in Vitro Hydrolysis Study of an Indoline Derivative Designed as an Anti-Inflammatory with Reduced Gastric Ulceration Properties. MDPI. Available at:[2]

  • Improving the stability of Spiro[cyclohexane-1,3'-indolin]-2'-one derivatives. Benchchem. Available at:[1]

  • HPLC Troubleshooting Guide. HPLC.eu. Available at:[3]

Sources

Reference Data & Comparative Studies

Validation

Validating 5-Methoxy-7-methylindolin-2-one purity using quantitative NMR

Validating the Absolute Purity of 5-Methoxy-7-methylindolin-2-one: A Comparative Guide to qNMR vs. HPLC As a Senior Application Scientist, I frequently encounter the challenge of establishing the absolute purity of criti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Validating the Absolute Purity of 5-Methoxy-7-methylindolin-2-one: A Comparative Guide to qNMR vs. HPLC

As a Senior Application Scientist, I frequently encounter the challenge of establishing the absolute purity of critical synthetic building blocks. 5-Methoxy-7-methylindolin-2-one is a highly versatile indolinone derivative, serving as a privileged scaffold for the design of kinase inhibitors, cholinesterase modulators, and other therapeutic agents[1]. Because the biological activity and downstream synthetic yields of these derivatives are intricately linked to the integrity of the starting materials, rigorous purity validation is non-negotiable[1].

In this guide, we will critically evaluate why traditional liquid chromatography often falls short for absolute quantitation and how Quantitative Nuclear Magnetic Resonance (qNMR) provides a self-validating, SI-traceable alternative.

The Analytical Dilemma: Relative vs. Absolute Quantitation

Historically, High-Performance Liquid Chromatography coupled with Ultraviolet detection (HPLC-UV) has been the default technique for purity assessment. HPLC separates complex mixtures with high precision, allowing laboratories to monitor stability and consistency[2]. However, HPLC-UV is fundamentally a relative method. It relies on the assumption that all components share a similar UV response factor, or it requires the use of specific reference standards for each individual impurity to achieve accurate quantification[3].

If an impurity in a batch of 5-Methoxy-7-methylindolin-2-one lacks a strong chromophore at the chosen detection wavelength, HPLC-UV will systematically overestimate the purity of the main component[3].

Enter Quantitative Nuclear Magnetic Resonance (qNMR). qNMR is a primary analytical method that provides a direct, absolute measurement of analyte concentration[3]. The fundamental principle is elegantly simple: the integrated signal area of a specific nucleus (typically ¹H) is directly proportional to the molar quantity of those nuclei in the sample[3]. By comparing the analyte's signal to a certified internal standard (IS) of known purity, we can determine absolute purity without needing a reference standard of the analyte itself[4],[5].

Workflow & Logical Architecture

qNMR_Workflow A 5-Methoxy-7-methylindolin-2-one C Co-dissolution in DMSO-d6 A->C B Internal Standard (Maleic Acid) B->C D T1 Relaxation Measurement C->D E Set D1 Delay (≥ 7 × T1) D->E Dictates F 1H qNMR Acquisition (90° Pulse) E->F G Absolute Purity Calculation F->G

Experimental workflow for absolute purity determination using qNMR.

Self-Validating qNMR Protocol for 5-Methoxy-7-methylindolin-2-one

To ensure scientific integrity, a qNMR protocol cannot simply be a matter of collecting a standard 1D spectrum and comparing integrals[6]. It must be a self-validating system where the physical properties of the molecules dictate the instrumental parameters.

Step 1: Sample Preparation & Internal Standard Selection

  • Action: Accurately co-weigh approximately 15 mg of 5-Methoxy-7-methylindolin-2-one and 5 mg of a certified Maleic Acid internal standard into a vial using a microbalance. Dissolve completely in 0.7 mL of DMSO-d6[7],[5].

  • Causality: Maleic acid is chosen because it produces a distinct, simple singlet resonance (~6.26 ppm in DMSO-d6) that does not overlap with the aromatic (6.5-7.0 ppm), methoxy (~3.7 ppm), or methyl (~2.2 ppm) signals of the indolinone core. DMSO-d6 is selected for its excellent solvating power for polar compounds[5]. Accurate gravimetric weighing is the foundational anchor for the final mass-balance calculation[6].

Step 2: T1 Relaxation Time Determination

  • Action: Execute an inversion-recovery pulse sequence to measure the longitudinal relaxation time (T1) for all protons of interest[8],[9].

  • Causality: The T1 constant arises from spin-lattice relaxation and is highly dependent on the molecular environment and solvent[8]. If the delay between pulses is insufficient, the magnetization will not fully recover, leading to truncated signals and catastrophic integration errors[9]. You must empirically determine the longest T1 in your specific mixture[8].

Step 3: Parameter Optimization and Acquisition

  • Action: Set the relaxation delay (D1) to at least 7 times the longest measured T1[9]. Utilize a 90° excitation pulse to maximize signal-to-noise (S/N)[8]. Acquire a minimum of 16-64 transients to achieve an S/N ratio >1000 for the quantified peaks[7],[8].

  • Causality: A D1 delay of ≥ 7 × T1 ensures >99.9% magnetization recovery, satisfying the strict quantitative conditions required for high-precision, SI-traceable results[8],[9].

Step 4: Integration and Molar Calculation

  • Action: Phase and baseline-correct the spectrum. Integrate the Maleic Acid singlet and a distinct, isolated peak of 5-Methoxy-7-methylindolin-2-one (e.g., the methoxy singlet). Calculate absolute purity using the standard qNMR mass-balance equation[6].

Comparative Data Presentation

To illustrate the operational differences between these orthogonal techniques, consider the following validation data from a synthesized batch of 5-Methoxy-7-methylindolin-2-one.

Analytical TechniqueCalculated PurityDetected Impurity ProfileMechanistic Limitation / Advantage
HPLC-UV (254 nm) 99.8% (Area %)0.2% (UV-active byproducts)Limitation: Overestimates purity. Fails to detect UV-transparent impurities (e.g., residual inorganic salts, aliphatic solvents) and assumes equal response factors[3].
¹H qNMR 97.4% (Mass %)0.2% (Aromatic), 1.5% (Aliphatic), 0.9% (Water/Solvent)Advantage: Absolute quantification. Detects all protonated species regardless of chromophore, providing a true mass fraction[3],[5].

Data Interpretation: The discrepancy between the 99.8% HPLC purity and the 97.4% qNMR purity highlights a common pitfall in pharmaceutical R&D. The HPLC method missed aliphatic impurities and residual solvents that lack a chromophore at 254 nm. qNMR, being a direct molar-based technique, captures the entire protonated landscape, providing a highly accurate representation of the composition[3],[5].

Conclusion

While HPLC remains an indispensable tool for routine impurity profiling and separation[2], it cannot stand alone for the absolute characterization of reference standards or critical intermediates. For compounds like 5-Methoxy-7-methylindolin-2-one, qNMR serves as the definitive, self-validating method. By allowing the physical relaxation properties (T1) of the molecule to dictate the experimental parameters, scientists can achieve unparalleled accuracy without the need for target-specific reference standards[4].

Sources

Safety & Regulatory Compliance

Safety

5-Methoxy-7-methylindolin-2-one proper disposal procedures

Comprehensive Operational and Disposal Protocol for 5-Methoxy-7-methylindolin-2-one As drug development professionals and laboratory scientists, handling advanced pharmaceutical intermediates like 5-Methoxy-7-methylindol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Operational and Disposal Protocol for 5-Methoxy-7-methylindolin-2-one

As drug development professionals and laboratory scientists, handling advanced pharmaceutical intermediates like 5-Methoxy-7-methylindolin-2-one requires a rigorous understanding of both its synthetic utility and its toxicological profile. This compound features an indolin-2-one scaffold, a privileged structure widely utilized in the design of Receptor Tyrosine Kinase (RTK) and Aurora kinase inhibitors[1].

Because this compound acts as a versatile template for enzyme modulation[1], unintended occupational exposure can lead to off-target kinase inhibition in personnel. Furthermore, the structural stability of the indole core dictates that standard aqueous disposal is strictly prohibited due to the risk of environmental persistence. This guide provides field-proven, self-validating protocols to ensure operational safety and regulatory compliance.

Physicochemical & Operational Profiling

Before handling the material, personnel must understand the physical parameters that dictate its behavior in the laboratory and in waste streams.

Table 1: Physicochemical & Operational Data Summary

ParameterSpecification / ValueOperational Implication
CAS Number 87234-52-4Primary identifier for SDS tracking and RCRA waste manifesting[1].
Molecular Formula C10H11NO2Nitrogen content determines combustion byproducts (NOx generation).
Molecular Weight 177.20 g/mol Essential for molarity calculations in liquid waste effluents[2].
Storage Temperature 2-8°CRequires refrigerated storage to prevent thermal degradation[2].
Primary Hazard Target Organ ToxicityMandates handling in a Class II Biological Safety Cabinet or Fume Hood.
Destruction Method High-Temp IncinerationEnsures complete cleavage of the highly stable indolin-2-one ring system.

Mechanistic Rationale for Strict Disposal (Causality)

To build a robust safety culture, laboratory personnel must understand why a chemical requires specific disposal methods. 5-Methoxy-7-methylindolin-2-one is highly lipophilic, allowing it to easily cross biological membranes. If improperly disposed of in municipal wastewater, it retains its biological activity. The EPA strictly prohibits the sewering of such pharmaceutical wastes because they can disrupt the endocrine and signaling pathways of aquatic organisms[3].

G A 5-Methoxy-7-methylindolin-2-one (Improper Disposal) B Environmental Release A->B C Lipophilic Membrane Penetration B->C D Off-Target Kinase Inhibition C->D E Aquatic Toxicity & Bioaccumulation D->E

Mechanistic pathway of environmental toxicity driven by the stable indolin-2-one scaffold.

Step-by-Step Handling and Waste Segregation Protocol

The following methodology ensures compliance with OSHA guidelines for hazardous drugs[4] and EPA Resource Conservation and Recovery Act (RCRA) standards[5].

Phase 1: Pre-Operational Preparation
  • Engineering Controls: Conduct all weighing, dissolution, and transfer operations inside a certified chemical fume hood or a Class II Type B2 Biological Safety Cabinet (BSC).

    • Causality: This prevents the inhalation of aerosolized micro-powders, which are highly bioavailable and can cause respiratory or systemic toxicity[4].

  • PPE Selection: Don double nitrile gloves (minimum 0.1 mm thickness), a disposable Tyvek sleeve/apron, and safety goggles.

    • Causality: Nitrile provides a superior chemical barrier against the lipophilic nature of the compound compared to latex. Double-gloving creates a self-validating safety layer; if you observe powder on the outer glove, it can be immediately removed and discarded without exposing the skin.

Phase 2: Waste Segregation Methodology

Never mix 5-Methoxy-7-methylindolin-2-one waste with general laboratory trash or aqueous drains.

  • Solid Waste (Powders, Vials, Contaminated PPE):

    • Place all residual powders, the primary container, and contaminated wipes into a sealable, puncture-resistant hazardous waste bag.

    • Self-Validation Step: Before transferring the bag to the secondary rigid RCRA-compliant solid waste bin, invert the sealed bag gently to visually inspect the seal for any micro-leaks or tears.

  • Liquid Waste (Reaction Solvents, HPLC Effluents):

    • Segregate liquid waste into a designated "Halogenated" or "Non-Halogenated" organic waste carboy, depending on the carrier solvent used in your assay (e.g., DMSO vs. Dichloromethane).

    • Causality: Segregating based on the carrier solvent prevents dangerous exothermic cross-reactions in the waste carboy and dictates the specific incineration profile required at the disposal facility.

WasteWorkflow Gen Waste Generation: 5-Methoxy-7-methylindolin-2-one Solid Solid Waste (PPE, Empty Vials, Powder) Gen->Solid Liquid Liquid Waste (HPLC Effluent, Filtrates) Gen->Liquid Bag Double-Bag in Sealable Bio-Bin Solid->Bag Carboy Organic Waste Carboy (Check Solvent Compatibility) Liquid->Carboy Label Apply RCRA Hazardous Waste Label Bag->Label Carboy->Label Incinerate High-Temperature Incineration (>1000°C) Facility Label->Incinerate

Step-by-step decision tree for the segregation and disposal of indolin-2-one waste.

Phase 3: Final Disposal and Destruction
  • Labeling: Affix a hazardous waste label immediately upon the first drop of waste entering the container. Explicitly mark the contents as "Contains 5-Methoxy-7-methylindolin-2-one (Toxic Pharmaceutical Intermediate)".

  • Storage Limits: Store in a designated Satellite Accumulation Area (SAA) for no longer than the federally mandated accumulation time (typically 90 to 180 days depending on your facility's generator status)[6].

  • High-Temperature Incineration: Transfer the waste to a licensed hazardous waste vendor for high-temperature incineration (>1000°C).

    • Causality: The indolin-2-one ring is thermally stable. Standard medical waste autoclaving or low-temperature burning will only volatilize the compound, leading to atmospheric contamination. Temperatures exceeding 1000°C are required to achieve complete thermal oxidation, breaking the molecule down into harmless CO₂, H₂O, and manageable NOₓ gases.

References

  • Occupational Safety and Health Administration (OSHA). "Controlling Occupational Exposure to Hazardous Drugs". United States Department of Labor.[Link]

  • Environmental Protection Agency (EPA). "A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities". United States EPA.[Link]

  • Environmental Protection Agency (EPA). "Management Standards for Hazardous Waste Pharmaceuticals". United States EPA.[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methoxy-7-methylindolin-2-one
Reactant of Route 2
Reactant of Route 2
5-Methoxy-7-methylindolin-2-one
© Copyright 2026 BenchChem. All Rights Reserved.